molecular formula C21H17N3O3S B11136454 (5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11136454
M. Wt: 391.4 g/mol
InChI Key: VYVQLKAXZCJFCB-XASRFGTQSA-N
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Description

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The scalability of the process is achieved by optimizing the reaction parameters and using high-throughput screening methods to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. For example, palladium-catalyzed coupling reactions are common for introducing aryl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is being investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties in various in vitro and in vivo studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolo-thiazole core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O3S/c1-26-16-9-6-14(7-10-16)8-11-19-22-21-24(23-19)20(25)18(28-21)13-15-4-3-5-17(12-15)27-2/h3-13H,1-2H3/b11-8+,18-13-

InChI Key

VYVQLKAXZCJFCB-XASRFGTQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2

Origin of Product

United States

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